molecular formula C8H10O8 B1586507 Diacetyl-l-tartaric acid CAS No. 51591-38-9

Diacetyl-l-tartaric acid

Cat. No. B1586507
CAS RN: 51591-38-9
M. Wt: 234.16 g/mol
InChI Key: DNISEZBAYYIQFB-PHDIDXHHSA-N
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Description

Diacetyl-l-tartaric acid, also known as 2,3-bis(acetyloxy)butanedioic acid, is a derivative of tartaric acid . It has a molecular formula of C8H10O8 and an average mass of 234.160 Da . It is used in the form of DATEM (diacetyl tartaric acid ester of mono- and diglycerides, also E472e), an emulsifier primarily used in baking to strengthen the gluten network in dough .


Synthesis Analysis

Diacetyl-l-tartaric acid can be synthesized from L-tartaric acid . The exact synthesis process involves the reaction of diacetyl tartaric anhydride with mono- and diglycerides derived from edible sources .


Molecular Structure Analysis

The molecular structure of Diacetyl-l-tartaric acid consists of 8 carbon atoms, 10 hydrogen atoms, and 8 oxygen atoms . It has several freely rotating bonds and two hydrogen bond donors .


Chemical Reactions Analysis

Diacetyl-l-tartaric acid is used in various chromatographic separation methods such as HPLC, GC, and TLC . It also reacts with alkanoamines in aprotic medium containing trichloroacetic acid and produces tartaric acid monoesters .


Physical And Chemical Properties Analysis

Diacetyl-l-tartaric acid has a density of 1.5±0.1 g/cm3, a boiling point of 398.9±42.0 °C at 760 mmHg, and a flash point of 159.4±21.4 °C . It has a polar surface area of 127 Å2 and a molar volume of 157.6±3.0 cm3 .

Scientific Research Applications

1. Application in Chiroptical Spectroscopy

  • Summary of the Application: Diacetyl-l-tartaric acid is used in the synthesis of novel tartaric acid-based diastereomeric chiral amphiphiles. These amphiphiles are investigated using chiroptical spectroscopic methods, along with tensiometry and dynamic light scattering experiments .
  • Methods of Application: Four novel tartaric acid-based diastereomeric chiral amphiphiles, two being enantiomers of the other two, have been synthesized. An inflection point in specific optical rotation (SOR) values at 0.32 mM corresponds to the critical micelle concentration (CMC). The increase in magnitude of SOR values beyond CMC corresponds to the growth of aggregates .
  • Results or Outcomes: For enantiomers, oppositely signed SOR values were observed, ruling out the possibility for the presence of aggregation size mediated artefacts. SOR values did not exhibit concentration dependence for a chiral tartaric acid-based non-aggregating analogue further establishing the absence of artefacts or anomalous interaction of tartaric acid-based head group with solvent .

2. Application in Nonlinear Optical (NLO) Applications

  • Summary of the Application: L-tartaric acid and samarium doped L-tartaric acid single crystals are developed for nonlinear optical (NLO) applications .
  • Methods of Application: The slow evaporation method was used to develop L-tartaric acid (LTA) single crystals and Samarium doped LTA single crystals at ambient temperature .
  • Results or Outcomes: The produced crystals’ structural, optical, thermal, dielectric, SHG, and laser damage characteristics were examined. The sample’s crystalline nature was verified by X-ray diffraction on the powder. The large optical transmission window of the produced crystals was demonstrated by the linear optical transmittance spectrum .

3. Application in Baking

  • Summary of the Application: Diacetyl-l-tartaric acid ester of mono- and diglycerides, also known as DATEM, is an emulsifier primarily used in baking to strengthen the gluten network in dough . It is added to crusty breads, such as rye, to impart a springy, chewy texture .
  • Methods of Application: DATEM is typically 0.375 to 0.5% of the total flour weight in most commercial baking .
  • Results or Outcomes: It improves the texture of dough and makes it more pliable. It also helps breads to rise evenly and prevents them from becoming too dense .

4. Application in Food Emulsification

  • Summary of the Application: In addition to its use in baking, DATEM is also used as an emulsifier in margarine and other spreads .
  • Methods of Application: It helps to keep the fat and water from separating, which makes for a smoother, more consistent product .
  • Results or Outcomes: The result is a smoother, more consistent product .

5. Application in Chromatographic Separations

  • Summary of the Application: Tartaric acid and its derivatives, including Diacetyl-l-tartaric acid, are used in various chromatographic separation methods, such as HPLC, GC, and TLC .
  • Methods of Application: The process of the resolution of a racemic chiral compound into its enantiomers can be tedious, as the chemical and physical properties of the enantiomers in achiral environment are identical and their separation can only be achieved by interaction with other chiral entities .
  • Results or Outcomes: The outcome of such separations depends on the chiral auxiliary used (so-called chiral selector) as well as on the type of interaction between it and the analyte .

6. Application in Chiral Derivatization

  • Summary of the Application: Diacetyl-l-tartaric acid is mainly employed as a reagent for the chiral derivatization of amino alcohols .
  • Methods of Application: It reacts with alkanoamines in aprotic medium containing trichloroacetic acid and produces tartaric acid monoesters .
  • Results or Outcomes: The result is the production of tartaric acid monoesters .

7. Application in Biscuit Production

  • Summary of the Application: Diacetyl-l-tartaric acid is used in the production of biscuits .
  • Methods of Application: It is used as an emulsifier in the dough, improving its texture and making it more pliable .
  • Results or Outcomes: The result is a smoother, more consistent biscuit .

8. Application in Coffee Whitener Production

  • Summary of the Application: Diacetyl-l-tartaric acid is used in the production of coffee whiteners .
  • Methods of Application: It is used as an emulsifier, helping to keep the fat and water from separating, which makes for a smoother, more consistent product .
  • Results or Outcomes: The result is a smoother, more consistent coffee whitener .

9. Application in Salsa Con Queso Production

  • Summary of the Application: Diacetyl-l-tartaric acid is used in the production of salsa con queso .
  • Methods of Application: It is used as an emulsifier, helping to keep the fat and water from separating, which makes for a smoother, more consistent product .
  • Results or Outcomes: The result is a smoother, more consistent salsa con queso .

10. Application in Ice Cream Production

  • Summary of the Application: Diacetyl-l-tartaric acid is used in the production of ice cream .
  • Methods of Application: It is used as an emulsifier, helping to keep the fat and water from separating, which makes for a smoother, more consistent product .
  • Results or Outcomes: The result is a smoother, more consistent ice cream .

11. Application in Salad Dressing Production

  • Summary of the Application: Diacetyl-l-tartaric acid is used in the production of salad dressings .
  • Methods of Application: It is used as an emulsifier, helping to keep the fat and water from separating, which makes for a smoother, more consistent product .
  • Results or Outcomes: The result is a smoother, more consistent salad dressing .

12. Application in Surface Active Ionic Liquid Formation

  • Summary of the Application: Diacetyl-l-tartaric acid is used in the formation of surface active ionic liquid .
  • Methods of Application: It is used in the synthesis of L-T12OH-(S)-MBA, the first known room temperature surface active ionic liquid (IL) that can form micelles and reverse micelles .
  • Results or Outcomes: The result is the formation of micelles and reverse micelles .

Safety And Hazards

While the FDA has determined that DATEM is safe for consumption, some studies suggest that it should be avoided as it has been linked to heart fibrosis and adrenal overgrowth in lab animals . It is recommended to avoid ingestion and inhalation, and to avoid contact with eyes, skin, or clothing .

Future Directions

Tartaric acid and its derivatives, including Diacetyl-l-tartaric acid, have played a significant role in the evolution of stereochemistry and the development of enantioseparation techniques . There is an ever-increasing demand for the development of new methods of enantioseparation, which could potentially involve Diacetyl-l-tartaric acid .

properties

IUPAC Name

(2R,3R)-2,3-diacetyloxybutanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O8/c1-3(9)15-5(7(11)12)6(8(13)14)16-4(2)10/h5-6H,1-2H3,(H,11,12)(H,13,14)/t5-,6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNISEZBAYYIQFB-PHDIDXHHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC(C(C(=O)O)OC(=O)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@H]([C@H](C(=O)O)OC(=O)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diacetyl-l-tartaric acid

CAS RN

51591-38-9
Record name Diacetyltartaric acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51591-38-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diacetyl-L-tartaric acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051591389
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name [R(R*,R*)]-2,3-bis(acetoxy)succinic acid
Source European Chemicals Agency (ECHA)
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Record name DIACETYL-L-TARTARIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HSJ8N03NO1
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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